Biphenyl 1,2-diamine derivative 1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H34N4O2S |
|---|---|
Molecular Weight |
490.7 g/mol |
IUPAC Name |
2-[4-[cyclohexyl(2-methylpropyl)amino]-3-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)amino]phenyl]benzoic acid |
InChI |
InChI=1S/C28H34N4O2S/c1-18(2)17-32(21-8-4-3-5-9-21)25-15-14-20(22-10-6-7-11-23(22)27(33)34)16-24(25)29-28-31-30-26(35-28)19-12-13-19/h6-7,10-11,14-16,18-19,21H,3-5,8-9,12-13,17H2,1-2H3,(H,29,31)(H,33,34) |
InChI Key |
PWIBECCFTAUDGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C1CCCCC1)C2=C(C=C(C=C2)C3=CC=CC=C3C(=O)O)NC4=NN=C(S4)C5CC5 |
Origin of Product |
United States |
Synthetic Methodologies for Biphenyl 1,2 Diamine Derivative 1 and Its Analogues
Conventional Synthetic Approaches
Traditional methods for synthesizing racemic and meso forms of 1,2-diphenylethane-1,2-diamine (B1144217) often rely on the reduction of dicarbonyl or diimine precursors.
Reductive amination is a cornerstone method for preparing 1,2-diphenylethane-1,2-diamine, typically starting from benzil (B1666583) (1,2-diphenylethane-1,2-dione). wikipedia.orgwikipedia.org This process involves the conversion of the diketone into a diimine intermediate, which is then reduced to the corresponding diamine. masterorganicchemistry.comyoutube.com The reaction can be performed in a one-pot synthesis by reacting the ketone with an amine source under mild acidic conditions, followed by reduction. youtube.comyoutube.com
Another significant precursor is 1,2-diphenylthanedione dioxime. A patented method describes its reduction using a hydrogen source like hydrazine (B178648) hydrate (B1144303) or formic acid in the presence of a catalyst to yield (±)-1,2-diphenyl ethylene (B1197577) diamine. google.com This approach is noted for its use of readily available and inexpensive raw materials. google.com
Table 1: Reductive Amination Starting Materials and Reagents
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| Benzil | Amines, Reducing Agent | 1,2-Diphenylethane-1,2-diamine | wikipedia.orgwikipedia.org |
| 1,2-Diphenylthanedione dioxime | Hydrazine hydrate, Raney Nickel | (±)-1,2-Diphenyl ethylene diamine | google.com |
Catalytic reduction, or hydrogenation, is a widely employed technique in the synthesis of these diamines. Raney nickel is a prominent catalyst used for the reduction of 1,2-diphenylthanedione dioxime in a polar solvent. google.com The process is carried out at temperatures ranging from 20°C to 100°C and is promoted by activated carbon to achieve high yields. google.com
Other catalytic systems include the use of platinum catalysts for hydrogenation under reflux conditions. Ruthenium-based catalysts, particularly those complexed with diamine ligands, are also effective for the stereoselective hydrogenation of ketones, which is a key step in related synthetic pathways. sigmaaldrich.com
Table 2: Catalysts for Reduction of Diamine Precursors
| Catalyst | Precursor | Reaction Type | Reference |
|---|---|---|---|
| Raney Nickel | 1,2-Diphenylthanedione dioxime | Catalytic Reduction | google.com |
| Platinum | Benzylated amines | Hydrogenation |
Chiral Synthesis and Resolution Techniques
The synthesis of specific enantiomers (R,R or S,S) of 1,2-diphenylethane-1,2-diamine is crucial for its application in asymmetric catalysis. This is accomplished either by separating a racemic mixture or through direct asymmetric synthesis.
The most common method for resolving racemic 1,2-diphenylethane-1,2-diamine involves the use of a chiral resolving agent, with tartaric acid being the classic and widely used choice. wikipedia.org This technique is based on the principle of diastereomeric salt formation. youtube.com
The racemic diamine, which contains both (R,R) and (S,S) enantiomers, is reacted with a single enantiomer of tartaric acid (e.g., L-(+)-tartaric acid). youtube.comwisc.edu This reaction forms two different diastereomeric salts: [(R,R)-diamine / (R,R)-tartrate] and [(S,S)-diamine / (R,R)-tartrate]. These diastereomers possess different physical properties, most importantly, different solubilities. youtube.comacs.org This solubility difference allows for their separation by fractional crystallization. wisc.edu Once the desired diastereomeric salt is isolated, the pure enantiomer of the diamine can be recovered.
Asymmetric synthesis aims to directly produce an enantioenriched form of the diamine, bypassing the need for resolution. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. rsc.org
One approach involves the catalytic asymmetric diamination of C-C double bonds, which is a powerful strategy for accessing enantioenriched 1,2-diamines. rsc.orgorganic-chemistry.org Another pathway is the asymmetric Mannich reaction, where a chiral primary-tertiary diamine catalyst derived from C2-symmetric 1,2-diphenylethane-1,2-diamine can be used to synthesize products with high enantioselectivity (up to 96% ee). nih.govacs.org Additionally, new enantiomerically pure cyclic 1,2-diamine structures have been synthesized via a zinc-promoted coupling of chiral bis-imines. researchgate.net
Modern Catalytic Synthesis
Modern synthetic strategies focus on developing highly efficient and selective catalytic systems for producing 1,2-diamines. These methods encompass both organocatalysis and transition metal catalysis, offering access to a diverse range of structurally complex diamine analogues. rsc.orgbohrium.com
Catalytic asymmetric diamination of alkenes has emerged as a primary C-N bond-forming strategy. rsc.org This can be achieved through various catalytic systems, including those based on palladium, copper, or iron. rsc.org For instance, a palladium-catalyzed intramolecular diamination can yield cyclic ureas directly from an oxidative alkene transformation.
Organocatalysis using protonated forms of 1,2-diamino-1,2-diphenylethane has also proven effective. researchgate.net Bisammonium salts of mono-N-alkylated chiral 1,2-diamino-1,2-diphenylethane have been used to catalyze asymmetric Diels-Alder reactions. researchgate.net Furthermore, derivatives like N-tosylated DPEN (TsDPEN) serve as important ligands in catalysts for asymmetric transfer hydrogenation, famously used in the Noyori catalysts for which the Nobel Prize in Chemistry was awarded in 2001. wikipedia.org
Table 3: Modern Asymmetric Synthesis Examples
| Reaction Type | Catalyst/Ligand | Substrate | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Asymmetric Mannich Reaction | Chiral primary-tertiary diamine | Cyclic N-sulfonyl ketimines | 73-96% | nih.govacs.org |
| Asymmetric Diels-Alder Reaction | N-3-pentyl diamine·2HCl | Cyclopentadiene, crotonaldehyde | up to 71% | researchgate.net |
| Asymmetric Hydrogenation | (cymene)Ru(S,S-TsDPEN) | Benzil | High (product is R,R-hydrobenzoin) | wikipedia.org |
Photocatalytic Approaches (e.g., reductive coupling of N-benzylidene-[1,1′-biphenyl]-2-amines)
Visible-light photocatalysis has emerged as a powerful tool for the synthesis of complex molecules in a controlled manner. beilstein-journals.org A notable photocatalytic method has been developed for the synthesis of both unsymmetrical and symmetrical 1,2-diamines from N-benzylidene-[1,1′-biphenyl]-2-amines. beilstein-journals.orgnih.gov This approach demonstrates the distinct reactivity of these substrates under slightly different photoredox conditions. nih.govbeilstein-journals.org
The reaction proceeds via the generation of α-amino radical intermediates through a proton-coupled single-electron transfer in the presence of an Iridium photocatalyst. beilstein-journals.orgnih.gov A critical factor for the successful reductive coupling with an aliphatic amine to form unsymmetrical 1,2-diamines is the presence of a phenyl substituent in the aniline (B41778) moiety of the substrate. beilstein-journals.orgnih.govd-nb.info By judiciously choosing the reaction conditions, the same starting materials can undergo homocoupling to selectively produce symmetrical 1,2-diamines. beilstein-journals.orgnih.gov This divergent synthetic approach allows for the creation of various bulky vicinal diamines, which have potential as ligands in stereoselective synthesis. beilstein-journals.orgnih.gov
The photocatalytic synthesis of 2,3-diamines from anilines and diisopropylethylamine (DIPEA) has also been developed, offering a metal-free alternative with mild conditions. rsc.org
Table 1: Photocatalytic Synthesis of 1,2-Diamine Derivatives
| Starting Material | Reaction Type | Product Type | Catalyst | Key Feature |
|---|---|---|---|---|
| N-benzylidene-[1,1′-biphenyl]-2-amines | Reductive Coupling | Unsymmetrical 1,2-diamines | Iridium photocatalyst | Radical-radical cross-coupling with aliphatic amines. beilstein-journals.orgnih.gov |
| N-benzylidene-[1,1′-biphenyl]-2-amines | Reductive Coupling | Symmetrical 1,2-diamines | Iridium photocatalyst | Homocoupling of α-amino radical intermediates. beilstein-journals.orgnih.gov |
Organocatalytic Methods for Vicinal Diamines
The 1,2-diamine motif is a crucial structural element in numerous natural products and chiral catalysts. nih.govacs.orgacs.org The development of efficient and stereocontrolled methods for synthesizing enantioenriched vicinal diamines remains a significant challenge in modern chemistry. nih.govacs.orgacs.org Organocatalysis has provided powerful solutions to this challenge.
One notable approach involves the asymmetric direct Mannich reaction of N-protected aminoacetaldehydes with N-Boc-protected imines. nih.govacs.org This method allows for both syn- and anti-selective synthesis of vicinal diamines by simply choosing the appropriate organocatalyst, such as proline or an axially chiral amino sulfonamide. nih.govacs.org This represents the first instance of a Mannich reaction utilizing a Z- or Boc-protected aminoacetaldehyde as a nucleophile in enamine catalysis. nih.govacs.org The resulting optically active vicinal diamines are versatile chiral building blocks. nih.govacs.org
Another organocatalytic method involves the nucleophilic addition of hydrazones to N-Boc imines, catalyzed by a chiral phosphoric acid. researchgate.netthieme-connect.com This reaction yields differentially protected vicinal diamines with high efficiency and stereoselectivity. researchgate.netthieme-connect.com The chiral phosphoric acid is believed to function as a bifunctional catalyst, activating both the imine and the hydrazone. thieme-connect.com The products of this reaction can be readily converted to free 1,2-diamines, which are valuable precursors for ligands and organocatalysts. thieme-connect.com
Derivatization Strategies for Biphenyl (B1667301) 1,2-Diamine Derivative 1
The functionalization of Biphenyl 1,2-Diamine Derivative 1 is crucial for tailoring its properties for specific applications, such as in the development of novel ligands and materials. This section outlines key derivatization strategies.
Formation of Schiff Bases and Related Imines
The reaction of diamines with aldehydes or ketones to form Schiff bases, or imines, is a fundamental transformation in organic chemistry. masterorganicchemistry.comlibretexts.orgyoutube.com This condensation reaction, which involves the formation of a C=N double bond and the elimination of water, is a straightforward method to introduce a wide variety of substituents onto the diamine core. masterorganicchemistry.comlibretexts.orgyoutube.com
Symmetrical Schiff bases can be synthesized from 2,2′-diamino-biphenyl derivatives and salicylaldehydes. researchgate.net These Schiff base ligands can then be used to form complexes with various transition metals. researchgate.netacs.org The formation of imine bonds is a reversible process, which is a key aspect of dynamic covalent chemistry. nih.gov The synthesis of imines can be achieved through various methods, including the reaction of primary amines with carbonyl compounds, often catalyzed by an acid. redalyc.orgorganic-chemistry.orgyoutube.com
Table 2: Synthesis of Schiff Bases from Biphenyl Diamine Derivatives
| Diamine Derivative | Carbonyl Compound | Product | Application |
|---|---|---|---|
| 2,2′-diamino-6,6′-dibromo-4,4′-dimethyl-1,1′-biphenyl | 3,5-dichloro- or 5-nitro-salicylaldehyde | Symmetrical Schiff base | Ligand for metal complexes (Cu, Fe, Zn). researchgate.net |
| 2,2′-diamino-4,4′-dimethyl-1,1′-biphenyl | 3,5-diiodosalicylaldehyde | Tetradentate symmetrical Schiff base | Ligand for Zn(II) complexes. researchgate.net |
Introduction of Diverse Substituents via Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a cornerstone of organic chemistry for functionalizing aromatic rings. pearson.compearson.comwikipedia.org In the context of biphenyl systems, the position of substitution is determined by the directing effects of the substituents already present on the rings. pearson.compearson.comwikipedia.org The phenyl group itself is an activating group and directs incoming electrophiles to the ortho and para positions. pearson.compearson.com
For biphenyl diamine derivatives, the amino groups are strong activating, ortho-, para-directing groups. However, under the strongly acidic conditions often employed in EAS reactions (e.g., nitration, sulfonation), the amino groups can be protonated, transforming them into deactivating, meta-directing ammonium (B1175870) groups. libretexts.org To circumvent this, the amino groups are often protected, for instance, as amides (e.g., acetanilide). libretexts.org The amide group is still an ortho-, para-director but is less activating than the free amine, allowing for more controlled substitution. libretexts.org The steric bulk of the protecting group can also influence the regioselectivity, often favoring substitution at the para position. libretexts.org
Common electrophilic aromatic substitution reactions that can be applied to biphenyl diamine derivatives (with appropriate protection) include:
Halogenation: Introduction of chloro, bromo, or iodo substituents. rsc.org
Nitration: Introduction of a nitro group. youtube.com
Sulfonation: Introduction of a sulfonic acid group. wikipedia.org
Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively. rsc.org
Cyclization and Bridging Strategies for Atropos Ligands
Chiral compounds featuring a 1,2-diamine structure are of significant interest in asymmetric catalysis, serving as chiral auxiliaries and ligands. nih.govresearchgate.net Biphenyl derivatives with bulky substituents at the ortho positions can exhibit axial chirality (atropisomerism) due to hindered rotation around the C-C single bond connecting the two phenyl rings. researchgate.netlibretexts.org
Cyclization and bridging strategies are employed to create conformationally restricted and stereochemically defined ligands. A straightforward, diastereoselective synthesis of a diamide-bridged biaryl ligand has been reported. nih.gov This involves the ring-closing reaction of a racemic atropos biphenyl dicarboxylic acid with a chiral diamine, such as (R,R)-diaminocyclohexane, to yield a diastereomerically and enantiomerically pure cyclic ligand. nih.govresearchgate.net Such bridged biphenyls can serve as versatile chiral ligands. nih.govresearchgate.net
The conformational flexibility of biphenyl-based ligands can be tuned by the nature of the bridging unit. nih.gov For instance, biphenyls bridged by three-atom units at the 2- and 2'-positions are chiral, and the energy barrier for their conformational change has been extensively studied. nih.gov
Palladium-Catalyzed Coupling Reactions for Extended Biphenyl Systems
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of C-C bonds and the synthesis of extended biaryl systems. mdpi.comorganic-chemistry.orgacs.org The Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid, is a widely used method for preparing biphenyl derivatives due to its high functional group tolerance. mdpi.comacs.org
These reactions can be used to further functionalize this compound and its analogues, assuming the amino groups are appropriately protected or the reaction conditions are chosen to be compatible. For instance, if the biphenyl diamine derivative contains a halide substituent, it can be coupled with a variety of arylboronic acids to generate more complex, extended biphenyl systems. mdpi.comgoogle.com
Various palladium catalysts, both homogeneous and heterogeneous, have been developed for these transformations. mdpi.comresearchgate.net Nanoparticle palladium catalysts have shown high activity for Suzuki coupling reactions under mild conditions, not requiring anhydrous or oxygen-free environments. google.com The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivity. organic-chemistry.org
Table 3: Palladium-Catalyzed Coupling Reactions for Biphenyl Synthesis
| Reaction Name | Reactants | Catalyst System | Product |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl Halide + Arylboronic Acid | Palladium complex + Base (e.g., K₂CO₃) | Biphenyl derivative. mdpi.comacs.org |
| Hiyama Coupling | Aryl Halide + Organosilane | Palladium catalyst + Fluoride source | Biphenyl derivative. organic-chemistry.org |
| Negishi Coupling | Organohalide + Organozinc reagent | Palladium or Nickel catalyst | Biaryl compound. rsc.org |
Advanced Spectroscopic and Structural Characterization of Biphenyl 1,2 Diamine Derivative 1
Vibrational Spectroscopy for Functional Group Identification (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of a biphenyl (B1667301) diamine derivative is expected to show several characteristic absorption bands corresponding to its core components.
The primary amine (-NH₂) groups are typically identified by stretching vibrations in the region of 3300-3500 cm⁻¹. For related diphenylamine (B1679370) derivatives, N-H stretching peaks have been observed around 3307 cm⁻¹. nih.gov The aromatic C-H stretching vibrations of the biphenyl rings generally appear between 3000 and 3100 cm⁻¹. mdpi.com Aromatic ring structures also give rise to characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ range. researchgate.net The region below 1500 cm⁻¹ is known as the fingerprint region, containing complex vibrations (e.g., C-N stretching, C-H bending) that are unique to the specific molecule. For instance, in some complex derivatives, C-N bond vibrations have been noted alongside other ring vibrations between 1300 cm⁻¹ and 1600 cm⁻¹. researchgate.net
A summary of expected characteristic FT-IR peaks is presented below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretching | 3300 - 3500 |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Aromatic (C=C) | Ring Stretching | 1450 - 1600 |
| C-N | Stretching | 1250 - 1350 |
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
¹H-NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a biphenyl 1,2-diamine derivative, the aromatic protons on the biphenyl rings are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm, appearing as complex multiplets due to proton-proton coupling. rsc.org The chemical shift of the amine (-NH₂) protons can vary widely depending on the solvent and concentration, but for related aminodiphenylamine derivatives, these signals have appeared as singlets in the range of 7.78 ppm to 10.64 ppm. nih.gov
A table of representative, expected chemical shifts is provided below.
| Nucleus | Environment | Expected Chemical Shift (δ, ppm) |
| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 |
| ¹H | Amine (N-H) | Variable, potentially 7.5 - 11.0 |
| ¹³C | Aromatic (Ar-C) | 120 - 145 |
| ¹³C | Aromatic (Ar-C-N) | Shifted relative to other aromatic carbons |
Electronic Spectroscopy for Conjugation and Coordination (UV-Visible)
UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily π-π* and n-π* transitions, providing insights into its electronic structure and extent of conjugation. The biphenyl core is a chromophore that absorbs in the UV region. The parent biphenyl molecule has a strong absorption maximum around 250 nm, which is attributed to π-π* transitions within the aromatic system. nist.gov
For diamine derivatives, the presence of nitrogen atoms with lone pairs of electrons can introduce n-π* transitions and modify the π-π* absorptions. A diamine compound exhibited a maximum UV-Vis absorption at 305 nm. researchgate.net The position and intensity of these absorption bands are sensitive to substituents on the biphenyl rings and the solvent used. For example, derivatives with extended conjugation or electron-withdrawing groups can show a significant red shift (bathochromic shift) of the absorption maximum to longer wavelengths. nih.gov In some complex derivatives, multiple absorption bands have been observed, corresponding to locally excited (LE) states and intramolecular charge transfer (CT) transitions. mdpi.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (LC-MS, HRMS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable. ESI is a soft ionization method that allows the analysis of intact molecules, often yielding the protonated molecular ion [M+H]⁺. nih.gov HRMS provides highly accurate mass measurements, enabling the determination of the precise elemental formula. mdpi.comresearchgate.net
The fragmentation pattern observed in the mass spectrum offers structural clues. For (1,1'-biphenyl)-4,4'-diamine, the molecular ion peak (M⁺) is observed at m/z 184. ufz.de Key fragments can arise from the cleavage of the C-N bonds or fragmentation of the aromatic rings.
A table of significant ions for a related biphenyl diamine is shown below.
| m/z | Relative Intensity (%) | Possible Assignment |
| 184 | 100.0 | [M]⁺ (Molecular Ion) |
| 183 | 12.3 | [M-H]⁺ |
| 167 | 5.3 | [M-NH₃]⁺ |
| 92 | 6.7 | [C₆H₆N]⁺ |
Data based on the mass spectrum of (1,1'-biphenyl)-4,4'-diamine. ufz.de
X-ray Diffraction for Solid-State Structure and Chirality Assignment
In the solid-state structure of a related N,N'-disubstituted p-phenylenediamine (B122844) derivative, the molecule was found to crystallize in the monoclinic P2₁/c space group. nih.gov The analysis also revealed the dihedral angles between the central phenylenediamine core and its substituents. nih.gov Such data is crucial for understanding intermolecular interactions like hydrogen bonding and π-π stacking in the crystal lattice. For biphenyl compounds, a key parameter is the twist angle between the two phenyl rings, which is often non-zero due to steric hindrance of the ortho substituents. This inherent twist is the basis for axial chirality in appropriately substituted biphenyls. nih.gov
Chiroptical Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC)
Biphenyls with bulky substituents at the ortho positions are sterically hindered from free rotation around the central C-C single bond, leading to a form of stereoisomerism known as atropisomerism. If the substituents are different, these atropisomers can be chiral and exist as a pair of non-superimposable mirror images (enantiomers).
Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating the enantiomers of a chiral compound. By using a chiral stationary phase, the two enantiomers interact differently with the column, leading to different retention times and allowing for their separation and quantification. This analysis is essential for determining the enantiomeric excess (e.e.) of a sample, which is a measure of its optical purity. The development of new axially chiral biphenyl ligands relies heavily on such methods to assess the effectiveness of asymmetric syntheses. nih.gov
Surface and Morphological Characterization of Derived Materials (e.g., SEM)
While techniques like FT-IR and NMR characterize the molecule itself, Scanning Electron Microscopy (SEM) is used to investigate the micromorphology of the bulk, solid material or materials derived from it. SEM provides high-resolution images of a sample's surface, revealing information about its crystal habit, particle size, shape, and surface texture. For instance, if "Biphenyl 1,2-diamine derivative 1" is used to synthesize new materials, such as polymers or hybrid nanoflowers, SEM would be a critical tool for characterizing the morphology of these resulting materials. researchgate.netresearchgate.net This information is vital for understanding the material's physical properties and its potential applications.
Magnetic Susceptibility Measurements for Derived Metal Complexes
Magnetic susceptibility measurements are a crucial tool for determining the electronic structure and stereochemistry of transition metal complexes. These measurements provide insight into the number of unpaired electrons and the nature of the magnetic interactions between metal centers. The magnetic properties of metal complexes derived from derivatives of biphenyl 1,2-diamine are of significant interest for understanding their molecular structure and potential applications in materials science.
Detailed research has been conducted on the magnetic properties of metal complexes formed with derivatives of 1,2-diamidobenzene, which is closely related to biphenyl 1,2-diamine. rsc.org Specifically, the synthesis and magnetic characterization of cobalt(II) and nickel(II) complexes with 1,2-bis(methanesulfonamido)benzene (B181840) (bmsab), a derivative of 1,2-diaminobenzene, have been reported. rsc.org These studies utilize static and dynamic magnetometry as well as high-field electron paramagnetic resonance (HFEPR) to probe the magnetic behavior of these compounds. rsc.org
The magnetic and spectroscopic data for these complexes suggest a dimeric structure, formulated as [MII(bmsab)(dme)]2, where M is Co(II) or Ni(II) and dme is a weakly bound dimethoxyethane ligand. rsc.org
For the cobalt(II) complex, a significant negative zero-field splitting parameter (D-value) of -60 cm⁻¹ was determined. rsc.org This large negative value is consistent with other known bis-diamidobenzene complexes of Co(II). rsc.org However, unlike some related homoleptic Co(II) complexes, this heteroleptic dimeric complex does not exhibit slow relaxation of its magnetization. rsc.org High-spin octahedral Co(II) complexes typically exhibit magnetic moments in the range of 4.7–5.2 B.M. due to a significant orbital contribution to the magnetic moment. ijsrp.orgneliti.com Low-spin octahedral Co(II) complexes, on the other hand, have magnetic moments that usually fall between 1.92 and 2.47 B.M. ijsrp.org
The nickel(II) complex also shows a large negative D-value of -50 cm⁻¹. rsc.org This finding is particularly noteworthy as it was unexpected. rsc.org The negative D-value in this Ni(II) complex is attributed to a change in the coordination number of the metal ion. rsc.org Generally, octahedral Ni(II) complexes are expected to have magnetic moments in the range of 2.8–3.3 B.M., which is close to the spin-only value for two unpaired electrons. christuniversity.inscielo.br
The key magnetic data for these metal complexes derived from a biphenyl 1,2-diamine derivative are summarized in the table below.
| Compound | Metal Ion | Magnetic Parameter (D-value) | Notes |
| [Co(bmsab)(dme)]₂ | Co(II) | -60 cm⁻¹ | Does not exhibit slow relaxation of magnetization. rsc.org |
| [Ni(bmsab)(dme)]₂ | Ni(II) | -50 cm⁻¹ | The negative D-value is attributed to a change in coordination number. rsc.org |
Reactivity and Reaction Mechanisms of Biphenyl 1,2 Diamine Derivative 1
Intrinsic Reactivity of Amine Functional Groups
The chemical behavior of Biphenyl (B1667301) 1,2-diamine derivative 1 is largely dictated by the two primary amine groups attached to the biphenyl scaffold. These groups are the primary sites of protonation, nucleophilic attack, and are crucial for the ligand properties of the molecule.
Protonation and Salt Formation
The amine groups in [1,1'-Biphenyl]-2,2'-diamine are basic and readily undergo protonation in the presence of acids to form ammonium (B1175870) salts. This process involves the acceptance of a proton (H⁺) by the lone pair of electrons on the nitrogen atoms. The reaction with a generic acid (HA) can be represented as:
C₁₂H₁₂N₂ + 2HA → [C₁₂H₁₄N₂]²⁺[A⁻]₂
This salt formation is a common and fundamental reaction of amines. The stability and isolation of these salts can be influenced by the nature of the acid used. For instance, treatment of aromatic amines with nitrous acid (HNO₂) in the presence of a strong acid like HCl leads to the formation of diazonium salts. masterorganicchemistry.comorganic-chemistry.org These diazonium salts are versatile intermediates in organic synthesis, although they can be unstable and potentially explosive. masterorganicchemistry.com The use of acids with non-nucleophilic counter-ions, such as tetrafluoroboric acid (HBF₄), can lead to the isolation of more stable diazonium tetrafluoroborate (B81430) salts. masterorganicchemistry.comorganic-chemistry.org
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a relevant phenomenon in the salt formation of amine derivatives. rsc.org The specific crystalline form can be influenced by factors such as the solvent used for crystallization. nih.govrsc.org
Nucleophilic Reactivity in Condensation Reactions
The primary amine groups of [1,1'-Biphenyl]-2,2'-diamine possess a lone pair of electrons on the nitrogen atoms, rendering them nucleophilic. This nucleophilicity allows them to readily participate in condensation reactions with electrophilic carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. uio.noasianpubs.orgmdpi.comresearchgate.net
The general reaction involves the attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. The synthesis of Schiff bases from 2,2'-diaminobiphenyl derivatives often involves refluxing the diamine with the corresponding aldehyde in a solvent like methanol (B129727) or ethanol. asianpubs.orgresearchgate.netresearchgate.net For example, N²,N²′-bis(4-nitrobenzylidene)biphenyl-2,2′-diamine can be synthesized by reacting 2,2'-diaminobiphenyl with 4-nitrobenzaldehyde. mdpi.com Similarly, condensation with cinnamaldehyde (B126680) yields N2,N2′-bis(3-phenylallylidene)biphenyl-2,2′-diamine. researchgate.net
The resulting Schiff base ligands are important in coordination chemistry, as the imine nitrogen atoms, along with other potential donor atoms in the aldehyde precursor, can coordinate to metal ions. uio.noresearchgate.netresearchgate.net The reactivity in these condensation reactions can be influenced by steric and electronic factors of both the diamine and the carbonyl compound. mdpi.com
Table 1: Examples of Condensation Reactions
| Diamine Derivative | Carbonyl Compound | Product (Schiff Base) | Reference |
|---|---|---|---|
| [1,1'-Biphenyl]-2,2'-diamine | 4-Nitrobenzaldehyde | N²,N²′-bis(4-nitrobenzylidene)biphenyl-2,2′-diamine | mdpi.com |
| [1,1'-Biphenyl]-2,2'-diamine | Cinnamaldehyde | N²,N²′-bis(3-phenylallylidene)biphenyl-2,2′-diamine | researchgate.net |
| 2,2'-Diaminodibenzyl | 2-Hydroxy naphthaldehyde | Schiff base of 2,2'-diaminodibenzyl and 2-hydroxy naphthaldehyde | asianpubs.org |
Metal Complexation and Ligand Properties
[1,1'-Biphenyl]-2,2'-diamine and its derivatives are highly effective ligands in coordination chemistry due to the presence of two nitrogen donor atoms positioned on the biphenyl framework.
Bidentate Coordination Modes
The two amine groups of [1,1'-Biphenyl]-2,2'-diamine are positioned to coordinate to a single metal center, acting as a bidentate ligand. This coordination results in the formation of a stable seven-membered chelate ring. acs.org This bidentate coordination is a common feature in the complexes formed with various transition metals, including ruthenium, osmium, copper, and zinc. uio.noacs.orghud.ac.uk
In these complexes, the ligand wraps around the metal ion, with the two nitrogen atoms forming coordinate bonds. For instance, in complexes with zinc, the metal atom is bonded to the two azomethine nitrogen atoms and the two oxygen atoms from the deprotonated hydroxyl groups of the Schiff base ligand derived from salicylaldehyde. researchgate.net The coordination geometry around the metal center is influenced by the metal ion itself and the other ligands present. For example, a cobalt(II) complex with a tetradentate ligand formed by linking two 2,2'-bipyridine (B1663995) units exhibits a compressed octahedral CoN₄O₂ coordination sphere. nih.gov Similarly, in a mercury(II) complex with a Schiff base derived from 2,2'-diaminobiphenyl, the ligand coordinates through the two nitrogen atoms to form a seven-membered metallocycle, resulting in a distorted tetrahedral geometry around the mercury ion. researchgate.net
The crystal structure of such complexes confirms the bidentate nature of the ligand and provides precise details on bond lengths and angles. researchgate.netacs.orgscispace.com
Influence of Stereochemistry on Coordination Geometry
The biphenyl backbone of [1,1'-Biphenyl]-2,2'-diamine is not planar due to steric hindrance between the substituents at the 2 and 2' positions. This results in atropisomerism, where the molecule exists as a pair of non-superimposable enantiomers due to restricted rotation around the C-C single bond connecting the two phenyl rings. This axial chirality is a key feature of many biphenyl derivatives. nih.govnih.govunizar.es
When a chiral biphenyl diamine derivative coordinates to a metal center, the inherent chirality of the ligand influences the stereochemistry of the resulting metal complex. acs.orgnih.gov The rigid seven-membered chelate ring formed upon coordination preserves the chiral information. acs.org This transfer of chirality is fundamental to the field of asymmetric catalysis, where the chiral ligand creates a chiral environment around the metal's active site, enabling enantioselective transformations. nih.govnih.govresearchgate.netchemrxiv.org
The interconversion between the two atropisomers, known as tropo-inversion, is a dynamic process whose rate can be studied. unizar.es In metal complexes, the coordination to the metal can affect the barrier to this inversion. The conformational control of the flexible biphenyl unit can be achieved through the transfer of chiral information from another stereochemically stable ligand in the metal's coordination sphere. unizar.es The stereodynamic properties of these complexes are crucial for understanding their catalytic behavior and for the rational design of new asymmetric catalysts. unizar.es
Catalytic Reaction Pathways Mediated by Derivative 1 or its Complexes
Complexes of Biphenyl 1,2-diamine derivatives are widely employed as catalysts or pre-catalysts in a variety of organic transformations, most notably in asymmetric synthesis. The modular nature of the biphenyl diamine scaffold allows for fine-tuning of steric and electronic properties, which in turn influences catalytic activity and selectivity. nih.govlookchem.com
Chiral ligands derived from biphenyl diamines are considered "privileged ligands" in asymmetric catalysis. researchgate.net Their metal complexes, particularly with ruthenium, rhodium, palladium, and nickel, have been successfully used in reactions such as asymmetric hydrogenation, cross-coupling reactions, and various addition reactions. nih.govnih.govlookchem.com
For example, nickel complexes of diaminophosphine oxides derived from [1,1'-biphenyl]-2,2'-diamine have shown excellent reactivity in the cross-coupling of deactivated aryl chlorides, fluorides, and tosylates with Grignard reagents. lookchem.com In asymmetric hydrogenation, the choice of the chiral diphosphine ligand, often built upon a biphenyl backbone, is critical for achieving high enantioselectivity in the reduction of prochiral ketones and olefins. nih.gov
The general catalytic cycle for these reactions typically involves steps such as oxidative addition, ligand exchange, migratory insertion, and reductive elimination. The chiral ligand assembly around the metal center dictates the stereochemical outcome of the reaction by controlling the approach of the substrate to the active site. The stereoelectronic features of both the ligand and the substrate have a profound impact on the enantioselectivity of the catalyzed reaction. nih.gov
Furthermore, the diamine itself, without a metal, can act as an organocatalyst. Chiral diamines have been shown to catalyze asymmetric addition reactions, sometimes even in environmentally friendly solvents like water, producing products with excellent yields and enantiomeric ratios. researchgate.netchemrxiv.org
Table 2: Catalytic Applications
| Catalyst System | Reaction Type | Substrate Example | Product Type | Reference |
|---|---|---|---|---|
| Ru(II)-Chiral Diphosphine | Asymmetric Hydrogenation | Prochiral ketones/olefins | Chiral alcohols/alkanes | nih.gov |
| Ni-Diaminophosphine Oxide | Kumada-Tamao-Corriu Coupling | Aryl chlorides/fluorides | Unsymmetrical biaryls | lookchem.com |
| Pd-Chiral Phosphoramidite | Asymmetric Cycloaddition | Azadienes | Chiral heterocycles | nih.govchemrxiv.org |
| Chiral Diamine (Organocatalyst) | Asymmetric Addition | N-Ts imine and PhB(OH)₂ | Chiral sulfonamides | researchgate.net |
Asymmetric Hydrogenation Mechanisms
Biphenyl 1,2-diamine derivatives are integral components of highly efficient catalysts for asymmetric hydrogenation, particularly in complexes with metals like Ruthenium (Ru) and Palladium (Pd). nih.govdicp.ac.cn These reactions are fundamental for producing chiral compounds, which are vital in pharmaceuticals and agrochemicals. dicp.ac.cn The mechanism, often referred to as a metal-ligand bifunctional mechanism, involves the cooperative action of the metal center and the amine functionalities of the diamine ligand.
The catalytic cycle for a Ru/diamine complex in the hydrogenation of ketones, for example, is understood to proceed through several key steps. It is proposed that the reaction does not involve a simple six-membered pericyclic transition state. Instead, the process involves an outer-sphere hydride transfer to form an ion-pair, which is the rate- and enantio-determining step. nih.gov The cleavage of the dihydrogen (H₂) molecule is achieved through the deprotonation of an η²-H₂ ligand within a cationic Ru complex. This proton is transferred to the chiral conjugate base of the alcohol product, rather than originating from the NH protons of a neutral Ru trans-dihydride complex as earlier theories suggested. nih.gov
Modifications to the sulfonyl group on the diamine ligand, such as using methanesulfonyl (Ms) or 1-naphthylsulfonyl (Nps) groups, can significantly alter the catalyst's activity and enantioselectivity for specific substrates. mdpi.com The presence of a base, like KO-t-C₄H₉, can accelerate the reaction by forming potassium amidato complexes, which facilitates the catalytic cycle. nih.gov
Table 1: Key Mechanistic Aspects of Asymmetric Hydrogenation with Biphenyl 1,2-Diamine Derivative Catalysts
| Mechanistic Step | Description | Key Intermediates / Species | Reference |
|---|---|---|---|
| Catalyst Activation | Formation of a 16e⁻ Ru amido complex or an 18e⁻ Ru alkoxo complex, though these may be off-loop species. | [RuH{(S)-binap}{(S,S)-HN(CHPh)₂NH₂}], trans-[RuH{OCH(CH₃)(R)}{(S)-binap}{(S,S)-dpen}] |
nih.gov |
| Hydrogen Cleavage | Heterolytic cleavage of H₂ via deprotonation of the η²-H₂ ligand in a cationic Ru complex by an alkoxide. | Cationic Ru-H₂ complex, alkoxide base | nih.gov |
| Hydride Transfer | Outer-sphere transfer of a hydride from the metal to the substrate (e.g., ketone). This step is typically rate-determining and enantioselective. | Ion-pair between the Ru-complex and the substrate | nih.gov |
| Product Formation | Protonation of the resulting alkoxide intermediate by the protonated base regenerates the alcohol product and the catalyst. | Chiral alcohol product | nih.gov |
Hydroamination Reaction Pathways
The synthesis of vicinal diamines through hydroamination is an atom-economical approach that couples amines and olefins. nih.gov Biphenyl 1,2-diamine derivatives can be synthesized using rhodium (Rh) or copper (Cu) catalyzed hydroamination of allylic amines. rsc.orgnih.gov This method utilizes a directing-group strategy where a Lewis basic amine on the substrate coordinates to the metal catalyst. This coordination increases the effective concentration of the olefin, facilitating regio- and chemoselective aminometalation. nih.gov
In a typical Rh-catalyzed pathway, the cationic Rh(I) catalyst coordinates to both the nitrogen and the C=C double bond of the allylic amine substrate. rsc.org This is followed by a nucleophilic attack from an external amine, forming a rhodacyclic intermediate. The rigidity of this five-membered ring intermediate helps prevent side reactions like β-hydride elimination. nih.gov The cycle is completed by protonolysis of the Rh-carbon bond, which releases the 1,2-diamine product and regenerates the active catalyst. rsc.org
Copper-catalyzed systems offer a complementary approach. For instance, the hydroamination of γ-substituted allylic pivalamides proceeds with high regio- and enantioselectivity. nih.govnih.gov The catalytic cycle involves the hydrocupration of the alkene, followed by C–N bond formation and regeneration of the active catalyst via σ-bond metathesis with a hydrosilane. A key challenge is suppressing the competing β-elimination of the amine group from the alkylcopper intermediate. nih.gov
Table 2: Comparison of Hydroamination Pathways for 1,2-Diamine Synthesis
| Catalyst System | Directing Group | Key Mechanistic Feature | Product Scope | Reference |
|---|---|---|---|---|
| Rhodium/MeO-Biphep | Allylic Amine | Formation of a five-membered rhodacycle intermediate after nucleophilic attack. | Unsymmetrical vicinal diamines from secondary aliphatic amines. | nih.govrsc.org |
| Copper/DTBM-SEGPHOS | N-Pivaloyl on Allylic Amide | Hydrocupration followed by σ-bond metathesis with a hydrosilane. The pivaloyl group suppresses β-elimination. | Chiral, differentially protected vicinal diamines. | nih.govnih.gov |
Mechanisms of Mannich Reactions
The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orgtestbook.com The reaction involves an enolizable carbonyl compound, a non-enolizable aldehyde (like formaldehyde), and an amine (such as a biphenyl 1,2-diamine derivative). adichemistry.comorganic-chemistry.org
The mechanism proceeds through two primary stages under acidic conditions: wikipedia.orgadichemistry.com
Iminium Ion Formation: The reaction initiates with the nucleophilic addition of the amine (the biphenyl 1,2-diamine derivative) to the aldehyde (e.g., formaldehyde). This is followed by dehydration to generate a highly electrophilic iminium ion. testbook.comlibretexts.org
Nucleophilic Attack: The enolizable carbonyl compound tautomerizes to its enol form. This electron-rich enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. wikipedia.orglibretexts.org A final deprotonation step yields the neutral β-amino-carbonyl product.
When a biphenyl 1,2-diamine derivative is used, its structure can impart stereocontrol on the reaction, leading to asymmetric Mannich reactions. Chiral catalysts, such as proline, can also be employed to achieve high diastereoselectivity and enantioselectivity. wikipedia.orglibretexts.org
Table 3: Key Steps in the Mannich Reaction Mechanism
| Step | Reactants | Intermediate/Transition State | Product of Step | Reference |
|---|---|---|---|---|
| 1 | Biphenyl 1,2-diamine derivative + Formaldehyde | Amino-alcohol adduct | Iminium ion (after dehydration) | wikipedia.orgadichemistry.com |
| 2 | Carbonyl compound (e.g., ketone) | Acid/base catalysis | Enol form | adichemistry.comlibretexts.org |
| 3 | Iminium ion + Enol | Electrophilic addition | Protonated β-amino-carbonyl compound | wikipedia.orgtestbook.com |
| 4 | Protonated β-amino-carbonyl compound | Deprotonation | Final Mannich base | libretexts.org |
Cross-Coupling Reaction Mechanisms (e.g., Suzuki-Miyaura, Heck-Mizoroki)
Biphenyl 1,2-diamine derivatives can serve as effective ligands for palladium catalysts in cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. rsc.org The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a prominent example. mt.comlibretexts.org
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three main stages: mt.comorganic-chemistry.org
Oxidative Addition: The cycle begins with the oxidative addition of the organohalide (R¹-X) to the active Pd(0) catalyst. This step forms a Pd(II) intermediate, breaking the carbon-halogen bond. rsc.orgyoutube.com The biphenyl diamine ligand coordinates to the palladium center throughout this process.
Transmetalation: The organoboron reagent (R²-B(OR)₂) is activated by a base, forming a borate (B1201080) complex. This complex then transfers its organic group (R²) to the Pd(II) center, displacing the halide and forming a new Pd(II)-R¹-R² species. This is the transmetalation step. organic-chemistry.orgyoutube.com
Reductive Elimination: The final step is the reductive elimination of the two organic groups (R¹ and R²) from the palladium center. This forms the desired C-C bond in the product (R¹-R²) and regenerates the Pd(0) catalyst, allowing the cycle to continue. youtube.com
Similarly, in the Heck-Mizoroki reaction, which couples an unsaturated halide with an alkene, diamine ligands can stabilize the palladium catalyst and influence the reaction's efficiency and selectivity. mt.com
Table 4: Catalytic Cycle of the Suzuki-Miyaura Coupling
| Step | Palladium Species | Key Transformation | Role of Diamine Ligand | Reference |
|---|---|---|---|---|
| Oxidative Addition | Pd(0) → Pd(II) | Pd(0) inserts into the R-X bond. | Stabilizes the Pd(0) and Pd(II) species. | rsc.orgmt.com |
| Transmetalation | Pd(II) | The organic group from the activated boronic acid replaces the halide on the Pd center. | Influences the rate and efficiency of ligand exchange. | organic-chemistry.orgyoutube.com |
| Reductive Elimination | Pd(II) → Pd(0) | The two coupled organic fragments are expelled, forming the new C-C bond and regenerating the catalyst. | Facilitates the final bond-forming step and catalyst turnover. | libretexts.orgyoutube.com |
Photoredox Reactivity and Radical Intermediates
N-benzylidene-[1,1'-biphenyl]-2-amines, which are closely related to biphenyl 1,2-diamine derivatives, exhibit unique reactivity under photoredox catalysis. nih.gov These reactions allow for the synthesis of valuable symmetrical and unsymmetrical 1,2-diamines through the generation and coupling of radical intermediates.
The mechanism is initiated by a photocatalyst, such as an Iridium complex (e.g., [Ir(dtbbpy)(ppy)₂]PF₆), which becomes excited upon absorbing light. The excited photocatalyst can then engage in a single-electron transfer (SET) process. nih.gov In the presence of an amine, this leads to the formation of an α-amino radical intermediate via proton-coupled electron transfer. The biphenyl moiety on the substrate is crucial as it stabilizes this radical intermediate, modulating its reactivity. nih.gov
Once formed, the α-amino radical can undergo two distinct pathways depending on the reaction conditions:
Homocoupling: The radical can dimerize with another identical radical to form a symmetrical 1,2-diamine. This process is often highly stereoselective, yielding a single diastereomer due to the steric bulk of the substrates. nih.gov
Cross-Coupling: The radical can couple with a different radical, such as one generated from an aliphatic amine serving as a coupling partner, to produce an unsymmetrical 1,2-diamine. nih.gov
By carefully selecting the photocatalyst and reaction conditions, it is possible to selectively favor either the homocoupling or cross-coupling pathway, showcasing the divergent reactivity of these biphenyl derivatives. nih.gov
Table 5: Photoredox Generation and Reactivity of α-Amino Radicals
| Reaction Type | Key Reactants | Photocatalyst | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|---|
| Cross-Coupling | N-benzylidene-[1,1'-biphenyl]-2-amine, Aliphatic Amine (e.g., Cy₂NMe) | [Ir(dtbbpy)(ppy)₂]PF₆ | α-amino radical | Unsymmetrical 1,2-diamine | nih.gov |
| Homocoupling | N-benzylidene-[1,1'-biphenyl]-2-amine | [Ir(dtbbpy)(ppy)₂]PF₆ | α-amino radical | Symmetrical 1,2-diamine | nih.gov |
| Reduction | N-benzylidene-[1,1'-biphenyl]-2-amine, Hantzsch ester | [Ir(dtbbpy)(ppy)₂]PF₆ | α-amino radical | Reduced amine | nih.gov |
Computational and Theoretical Investigations of Biphenyl 1,2 Diamine Derivative 1
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of biphenyl (B1667301) derivatives.
The two phenyl rings in biphenyl and its derivatives are not coplanar due to steric hindrance between the ortho substituents. The rotation around the central carbon-carbon single bond is a key conformational feature. In unsubstituted biphenyl, the phenyl rings are twisted with respect to each other. The introduction of substituents, particularly at the ortho positions, significantly influences the preferred dihedral angle and the energy barrier to rotation.
For 2,2'-disubstituted biphenyls, such as Biphenyl 1,2-diamine derivative 1, the steric repulsion between the amino groups in the ortho positions forces the phenyl rings out of planarity. Crystal structure analysis of a related compound, 2,2'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid, reveals a staggered syn conformation with a dihedral angle between the phenylene groups in the range of 60-70°. researchgate.net This non-planar conformation is a result of minimizing the steric clash between the ortho substituents.
The torsional barrier, or the energy required for rotation around the central C-C bond, is a critical parameter. In unsubstituted biphenyl, this barrier is relatively low. However, bulky ortho substituents, like the amino groups in this compound, increase this barrier significantly. The rotation from one staggered conformation to another must proceed through a higher-energy planar or near-planar transition state where the steric repulsion between the ortho groups is maximized. The magnitude of this barrier is crucial in determining whether stable atropisomers can be isolated.
Table 1: Representative Dihedral Angles and Rotational Barriers in Biphenyl Derivatives
| Compound | Substituents | Dihedral Angle (°) | Rotational Barrier (kcal/mol) |
| Biphenyl | None | ~45 | ~2 |
| 2,2'-Dimethylbiphenyl | -CH₃ | ~70 | ~18 |
| 2,2'-Dinitrobiphenyl | -NO₂ | ~86 | >25 |
| 2,2'-Diaminobiphenyl | -NH₂ | ~60-70 | High (Atropisomerism possible) |
Note: The values for 2,2'-diaminobiphenyl are based on related structures and the general principles of atropisomerism.
The electronic structure of this compound is characterized by the interaction of the π-systems of the two phenyl rings and the influence of the amino substituents. The amino groups are electron-donating and can significantly affect the electron density distribution in the aromatic rings.
DFT calculations can provide detailed information about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and electronic properties. In biphenyl diamine derivatives, the HOMO is typically localized on the electron-rich amino-substituted phenyl rings, while the LUMO may be distributed across the biphenyl system. The presence of electron-donating amino groups generally raises the energy of the HOMO and can lead to a smaller HOMO-LUMO gap compared to unsubstituted biphenyl, making the derivative more susceptible to electrophilic attack.
DFT methods can be employed to predict various spectroscopic properties of this compound. For instance, theoretical calculations of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. By calculating the vibrational modes, specific peaks in the experimental spectra can be assigned to particular molecular motions, such as N-H stretching of the amine groups or C-C stretching of the biphenyl backbone.
Furthermore, DFT can predict electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions between molecular orbitals. nih.gov This allows for an understanding of the relationship between the molecule's electronic structure and its absorption of light. Mass spectrometry data for the related compound [1,1'-Biphenyl]-2,2'-diamine is available and can serve as a reference for the fragmentation patterns expected for this compound. nist.govnist.gov
In terms of reaction energetics, DFT can be used to calculate the energy changes that occur during chemical reactions involving this compound. This includes determining the energies of reactants, products, and transition states, which allows for the prediction of reaction pathways and activation energies.
Atropisomerism is a type of stereoisomerism resulting from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual conformers. wikipedia.orgyoutube.com In biphenyl derivatives, this phenomenon arises when bulky substituents are present in the ortho positions, preventing free rotation around the central C-C bond. pharmaguideline.comnih.gov
This compound is a candidate for atropisomerism due to the presence of amino groups at the 2 and 2' positions. The steric hindrance between these groups creates a significant energy barrier to rotation. The interconversion between the two atropisomers (enantiomers if the molecule is chiral) involves passing through a high-energy planar transition state. youtube.com
The magnitude of the interconversion barrier can be calculated using DFT by mapping the potential energy surface as a function of the dihedral angle of the biphenyl moiety. A generally accepted rule is that atropisomers are considered physically separable at room temperature if the rotational barrier is greater than approximately 22 kcal/mol, which corresponds to a half-life of at least 1000 seconds. wikipedia.org The size and nature of the ortho substituents are the primary factors determining the height of this barrier.
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT is excellent for studying static properties and the energetics of specific conformations, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and the full conformational space of a molecule over time. rsc.orgnih.gov For this compound, MD simulations can provide insights into how the molecule behaves in different environments, such as in solution.
An MD simulation would involve placing the molecule in a simulation box with solvent molecules and calculating the forces between all atoms at each time step to propagate their motion. This allows for the observation of the torsional flexibility of the biphenyl bond and the conformational changes of the diamine substituents. By analyzing the trajectory of the simulation, one can identify the most populated conformations and the transitions between them, providing a more complete picture of the molecule's conformational landscape than static calculations alone.
In Silico Modeling of Ligand-Metal Interactions
The diamine functionality of this compound makes it a potential ligand for metal ions. mdpi.com In silico modeling, particularly using DFT, can be a powerful tool to investigate the nature of these ligand-metal interactions. chemrxiv.orgnih.gov
These computational models can predict the preferred coordination geometry of the metal complex, the bond lengths and angles between the ligand and the metal, and the binding energy. mdpi.comrsc.org By calculating these properties, it is possible to assess the stability of the complex and understand the electronic effects of metal coordination on the biphenyl diamine ligand. For example, upon coordination to a metal, the electron density distribution and the HOMO-LUMO gap of the ligand can be significantly altered, which in turn can affect its reactivity and spectroscopic properties. earthlinepublishers.com
Quantitative Structure-Activity Relationship (QSAR) Analysis for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For derivatives closely related to this compound, such as aminodiphenylamines, QSAR investigations have highlighted key molecular properties that govern their biological effects.
In a study of aminodiphenylamine derivatives, the lipophilicity was experimentally determined using reversed-phase thin-layer chromatography (RP-TLC) and expressed as the RM0 value. The data revealed that the introduction of different substituent groups, such as amide, nitro, and furazan (B8792606) heterocycles, significantly alters the lipophilicity of the parent molecule. nih.gov For instance, derivatives with supplementary hydrophobic moieties like additional aromatic rings exhibit higher lipophilicity, while the presence of polar groups tends to reduce it. nih.gov
The following interactive data table presents the lipophilicity (RM0) values for a series of aminodiphenylamine derivatives, which provides insight into the structure-activity relationships relevant to this compound.
| Compound | Substituent Group | Lipophilicity (RM0) |
|---|---|---|
| Aminodiphenylamine Derivative 1 | -NHCOCH3 | 0.58 |
| Aminodiphenylamine Derivative 2 | -NHCOCF3 | 0.95 |
| Aminodiphenylamine Derivative 3 | -NHCOC2H5 | 0.83 |
| Aminodiphenylamine Derivative 4 | -NO2 | 1.12 |
| Aminodiphenylamine Derivative 5 | Furazan Ring | 1.05 |
This table is based on data from a study on aminodiphenylamine derivatives and is presented to illustrate the principles of QSAR analysis for compounds structurally related to this compound. The specific RM0 values are for the respective aminodiphenylamine derivatives as reported in the source literature.
These findings underscore the importance of physicochemical descriptors in predicting the biological activity of this class of compounds. By quantifying the impact of structural modifications on properties like lipophilicity, QSAR models can guide the design of new derivatives with enhanced biological efficacy.
Molecular Docking Studies for Biological Target Interactions (in silico mechanistic insights)
Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It provides invaluable in silico mechanistic insights into how a ligand, such as this compound, might interact with a biological target at the molecular level.
For N1-phenylbenzene-1,2-diamine, a compound synonymous with a derivative of Biphenyl 1,2-diamine, molecular docking studies have been performed to investigate its binding patterns and affinities with specific anticancer targets. These studies have provided a detailed understanding of the potential mechanisms through which this class of compounds may exert its biological effects.
In a recent study, the binding of N1-phenylbenzene-1,2-diamine to two different protein targets was investigated: the Epidermal Growth Factor Receptor (EGFR) kinase domain (PDB ID: 1M17) and the Estrogen Receptor (PDB ID: 3ERT). The docking scores and binding free energies (ΔGBind) were calculated to quantify the binding affinity. The results demonstrated that N1-phenylbenzene-1,2-diamine exhibits favorable binding to both targets, suggesting its potential as an inhibitor.
The docking analysis revealed specific interactions with key amino acid residues within the binding sites of these proteins. For instance, with the Estrogen Receptor (PDB ID: 3ERT), N1-phenylbenzene-1,2-diamine was predicted to form hydrogen bond interactions with the essential amino acid residues Glu353 and Leu346. These interactions are crucial for the stabilization of the ligand-protein complex and are indicative of the compound's potential inhibitory activity.
The following interactive data table summarizes the key findings from the molecular docking studies of N1-phenylbenzene-1,2-diamine with the anticancer targets.
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Binding Free Energy (ΔGBind) (kcal/mol) |
|---|---|---|---|
| N1-phenylbenzene-1,2-diamine | EGFR (1M17) | -4.220 | -50.06 |
| N1-phenylbenzene-1,2-diamine | Estrogen Receptor (3ERT) | -7.304 | -55.03 |
The data in this table is derived from a computational study on N1-phenylbenzene-1,2-diamine and illustrates its potential binding affinities to different biological targets.
These molecular docking results provide a rational basis for the observed biological activities of this class of compounds and offer a solid foundation for the future design and optimization of more potent and selective inhibitors based on the Biphenyl 1,2-diamine scaffold.
Applications of Biphenyl 1,2 Diamine Derivative 1 in Advanced Chemical Systems
Asymmetric Catalysis
The chiral nature of many biphenyl (B1667301) 1,2-diamine derivatives, often arising from axial chirality, makes them privileged scaffolds in the development of catalysts for asymmetric synthesis. These catalysts are crucial for producing enantiomerically pure compounds, which are vital in the pharmaceutical and fine chemical industries.
Design and Synthesis of Chiral Ligands and Organocatalysts
The synthesis of chiral ligands and organocatalysts from biphenyl 1,2-diamine derivatives is a cornerstone of modern asymmetric catalysis. These derivatives serve as a versatile platform for creating C₂-symmetric structures, which are highly effective in inducing stereoselectivity. nih.gov The design often involves introducing a chiral bridge to restrict the conformational rotation of the biphenyl groups, making the resulting diphosphine ligands more rigid. nih.gov This strategy facilitates the efficient transfer of chirality from the catalyst to the substrate during a chemical reaction.
One notable synthetic approach involves an asymmetric intramolecular Ullmann coupling and oxidative coupling, which allows for the transfer of central chirality to axial chirality with high diastereoselectivity. nih.govbohrium.com This method avoids the need for tedious optical resolution steps, providing a practical route to enantiomerically pure biaryl diphosphine ligands. nih.govbohrium.com
Furthermore, biphenyl 1,2-diamine derivatives are used to create organocatalysts. For instance, chiral diamine catalysts can be synthesized through the reductive mono-N-alkylation of a diamine precursor. mdpi.com These organocatalysts function by forming enamines with carbonyl compounds, which then react stereoselectively with electrophiles. mdpi.com The bulky nature of the substituents on the diamine backbone is often critical for achieving high stereoselectivity in these transformations. nih.gov The development of such ligands and catalysts is a continuous area of research, aiming to create more efficient and versatile systems for asymmetric synthesis. nih.govchemrxiv.org
Applications in Homogeneous and Heterogeneous Catalytic Systems
Ligands derived from biphenyl 1,2-diamines form stable and effective complexes with various transition metals, including ruthenium (Ru), rhodium (Rh), palladium (Pd), and copper (Cu). These metal complexes are widely employed in homogeneous catalysis. For example, palladium complexes with chiral diamine ligands have shown effectiveness in the asymmetric hydrogenation of various unsaturated compounds. dicp.ac.cn Similarly, copper(I) complexes coordinated with chiral bis(sulfonamide)-diamine ligands are highly efficient in catalyzing enantioselective reactions. organic-chemistry.org Rhodium-catalyzed asymmetric hydroamination of allylic amines has also been achieved with high enantioselectivity using ligands such as MeO-Biphep. rsc.org
The versatility of these ligands allows for their application in a range of catalytic systems. Rhodium catalysts are particularly effective for the ring-opening of N-Boc-azabenzonorbornadienes, while palladium catalysts are well-suited for reactions involving primary and secondary aromatic amines. rsc.org The choice of metal and the specific structure of the diamine ligand are crucial in determining the catalyst's activity and selectivity for a given transformation. While homogeneous systems are more common, research into immobilizing these catalysts on solid supports to create heterogeneous systems is an active area, aiming to combine the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous ones.
Specific Asymmetric Transformations
Catalytic systems based on biphenyl 1,2-diamine derivatives have proven highly effective in a variety of important asymmetric transformations, enabling the synthesis of chiral molecules with high optical purity.
Asymmetric Hydrogenation : This is one of the most well-developed applications. Chiral diphosphine ligands derived from biphenyl diamines, when complexed with metals like ruthenium or palladium, are highly effective for the asymmetric hydrogenation of ketones, olefins, and imines. nih.govbohrium.comdicp.ac.cn For instance, a bridged C₂-symmetric biphenyl phosphine ligand has been used in the highly effective asymmetric hydrogenation of α- and β-ketoesters, β-(acylamino)acrylates, and enol acetates. nih.gov These reactions often proceed with excellent yields and high enantiomeric excess (ee), providing access to valuable chiral building blocks like β-amino acids. nih.gov
Henry (Nitroaldol) Reaction : The Henry reaction, which forms a C-C bond between a nitroalkane and a carbonyl compound, is a powerful tool for synthesizing β-nitro alcohols. Copper(II) complexes of chiral bis(trans-cyclohexane-1,2-diamine)-based ligands have been shown to be efficient catalysts for the enantioselective Henry reaction between aromatic aldehydes and nitromethane. mdpi.com Another system, involving a copper(I) catalyst with a chiral bis(sulfonamide)-diamine ligand, promotes a highly diastereo- and enantioselective Henry reaction, yielding syn-adducts with up to 99% yield and 97% ee. organic-chemistry.org
C-C Bond Formation : Beyond the Henry reaction, these catalysts are used in other crucial C-C bond-forming reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction, is a primary method for synthesizing biphenyl derivatives themselves. nih.govresearchgate.netmdpi.com While often used to create the biphenyl backbone, related catalytic systems can be employed for other asymmetric C-C couplings. Cyanide-catalyzed aldimine coupling, for instance, has been used to synthesize compounds with 1,2-ene-diamine structures, representing a nitrogen analog of the benzoin condensation. tamu.edu
Table 1: Performance of Biphenyl 1,2-Diamine Derivative Catalysts in Asymmetric Reactions
| Reaction Type | Catalyst/Ligand | Substrate Example | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Hydrogenation | Bridged C₂-symmetric biphenyl phosphine-Ru | β-(acylamino)acrylates | High | >99 | nih.gov |
| Henry Reaction | Cu(I)-Bis(sulfonamide)-diamine | Aromatic Aldehydes | up to 99 | up to 97 | organic-chemistry.org |
| Nitroso Aldol | Chiral diamine organocatalyst | Cyclohexanone + Nitrosobenzene | 95 | 98 | mdpi.com |
Materials Science and Engineering
The rigid and aromatic structure of biphenyl 1,2-diamine derivatives makes them excellent candidates for the synthesis of high-performance materials. Their incorporation into polymer backbones or their use as functional components in devices can impart desirable thermal, mechanical, and electronic properties.
Precursors for Polymer Synthesis
Biphenyl 1,2-diamine derivatives are valuable monomers in the synthesis of advanced polymers, particularly polyimides and polyphenylene-based polymers.
Polyimides : Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. mdpi.com They are typically synthesized via a polycondensation reaction between a diamine and a dianhydride. Using biphenyl 1,2-diamine derivatives as the diamine monomer allows for the creation of polyimides with specific properties. For example, polyimides prepared from 2,3,3′,4′-biphenyltetracarboxylic dianhydride (a-BPDA) and various aromatic diamines have been shown to exhibit higher glass transition temperatures (Tgs) and less color compared to those made from the more conventional symmetric s-BPDA isomer. researchgate.net The non-planar and rigid structure of certain biphenyl diamine monomers can disrupt polymer chain packing, leading to increased solubility in organic solvents, which is advantageous for processing. researchgate.net
Polyphenylene-based polymers : These derivatives can also be used in acyclic diene metathesis (ADMET) polymerization to create polyphenylene-based materials. Bio-based biphenyl compounds have been successfully polymerized using this method, resulting in polymers with good thermal stability and high glass transition temperatures, with some showing a 5% weight loss occurring at temperatures as high as 380 °C. rsc.org
Components in Optoelectronic Devices and Hole Transport Materials
The electron-rich nature and structural rigidity of biphenyl 1,2-diamine derivatives make them highly suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). researchgate.net They are frequently used as the core structure for hole transport materials (HTMs), which are essential for facilitating the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer in an OLED. nih.govelsevierpure.com
The thermal stability of the HTM layer is critical for the longevity and performance of an OLED device. Biphenyl diamine derivatives can be designed to have high glass transition temperatures (Tg), which prevents crystallization and ensures the morphological stability of the thin film during operation. acs.org For example, tetra-substituted biphenyl derivatives have shown decomposition temperatures above 500°C and higher Tg values than commercially used HTMs. nih.govelsevierpure.com
By modifying the substituents on the biphenyl diamine core, the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be finely tuned. researchgate.net This tuning is crucial for matching the energy levels of other layers in the device to ensure efficient charge injection and transport. nih.govelsevierpure.com Certain substituted biphenyl-based HTMs have demonstrated excellent luminance and power efficiencies, in some cases significantly outperforming standard materials due to better charge balance within the device. nih.govelsevierpure.com
Table 2: Properties of Biphenyl Diamine Derivatives in Materials Science
| Material Type | Derivative Example | Key Property | Value | Application | Reference |
|---|---|---|---|---|---|
| Polyimide Precursor | a-BPDA based polyimide | Glass Transition Temp. (Tg) | Higher than s-BPDA analogs | High-performance films | researchgate.net |
| Hole Transport Material | Tetranaphthylphenyl amine-substituted biphenyl | Decomposition Temp. | > 500 °C | OLEDs | nih.govelsevierpure.com |
| Hole Transport Material | Methoxy-substituted biphenyl diamine | Power Efficiency | 1.36 lm/W @ 100 mA/cm² | OLEDs | nih.govelsevierpure.com |
| Polyphenylene Precursor | Divinylbiphenyl compound | Glass Transition Temp. (Tg) | ~160 °C | Thermostable polymers | rsc.org |
Ligands for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Biphenyl 1,2-diamine derivatives are being explored as versatile organic ligands for the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These porous crystalline materials are of significant interest due to their high surface areas, tunable pore sizes, and potential applications in gas storage, separation, and catalysis. The rigid biphenyl backbone of the diamine derivative provides a robust structural element, while the amine functionalities serve as effective coordination sites for metal ions in MOFs or as reactive groups for forming covalent linkages in COFs.
In the context of MOFs, the diamine ligands can coordinate to various metal centers, leading to the formation of one-, two-, or three-dimensional networks. The specific geometry of the biphenyl 1,2-diamine derivative influences the resulting topology of the framework and, consequently, its porous properties. For instance, the strategic placement of functional groups on the biphenyl core can direct the self-assembly process and introduce specific chemical functionalities within the pores of the MOF.
Similarly, in COFs, biphenyl 1,2-diamine derivatives can be utilized as building blocks to create extended, porous structures through the formation of strong covalent bonds, such as imine or boronate ester linkages. The resulting COFs exhibit high thermal and chemical stability, making them suitable for applications under harsh conditions. The inherent porosity of these frameworks, derived from the arrangement of the biphenyl diamine units, allows for the encapsulation of guest molecules and facilitates their use in applications such as gas separation and heterogeneous catalysis. The ability to modify the biphenyl core with various substituents offers a pathway to fine-tune the electronic and steric properties of the resulting COF, thereby influencing its performance in specific applications.
Supramolecular Chemistry and Self-Assembly
The structural characteristics of biphenyl 1,2-diamine derivative 1 make it a compelling building block in the field of supramolecular chemistry and self-assembly. The biphenyl core provides a semi-rigid scaffold that can engage in π-π stacking interactions, while the diamine functionalities are capable of forming hydrogen bonds. This combination of non-covalent interactions allows these molecules to spontaneously organize into well-defined, higher-order structures.
The self-assembly of biphenyl-based molecules can lead to the formation of various supramolecular architectures, including fibers, gels, and vesicles. For instance, the self-assembly of biphenyl-cyanostilbenes has been shown to produce long, thick fibers. nih.gov The planarity of the biphenyl and cyanostilbene moieties in these assemblies enhances aggregation-induced emission. nih.gov In another example, carbohydrate bolaamphiphiles with a p,p'-biphenyl core segment exhibit a planar twist that promotes chiral self-assembly into helical structures in aqueous solutions. nih.gov The resulting supramolecular chirality is dependent on the pH of the solution, with alkaline conditions preserving the helicity. nih.gov
The introduction of specific functional groups onto the biphenyl 1,2-diamine core can further direct the self-assembly process. These functional groups can introduce additional recognition sites, leading to more complex and functional supramolecular systems. The study of these self-assembled structures provides insights into the fundamental principles of molecular recognition and can lead to the development of novel materials with applications in areas such as sensing, drug delivery, and organic electronics.
Biological Activity (Mechanistic and In Vitro/In Silico Studies)
Apoptosis Induction Mechanisms in Cellular Models (e.g., inhibition of AKT phosphorylation, cytoplasmic PD-L1 binding)
Recent studies have highlighted the potential of biphenyl derivatives to induce apoptosis in cancer cells through non-immune pathways. One such derivative, 12j–4, has been shown to significantly induce apoptosis in MDA-MB-231 triple-negative breast cancer cells, with an IC50 value of 2.68 ± 0.27 μM in the absence of immune cells. nih.gov The mechanism of action involves the binding of the biphenyl derivative to cytoplasmic programmed death-ligand 1 (PD-L1). nih.gov
This binding event prevents the phosphorylation of AKT, a key protein kinase involved in cell survival signaling. nih.govnih.gov The inhibition of AKT phosphorylation restores the activity of glycogen synthase kinase-3β (GSK-3β), which in turn leads to the degradation of PD-L1. nih.gov This cascade of events ultimately results in the induction of apoptosis. Another biphenyl derivative, 1,1'-(biphenyl-4,4'-diyl)-bis(3-(dimethylamino)-propan-1-one) (BDBDP), has been shown to protect PC12 cells from Aβ1-42-induced neurotoxicity by inhibiting oxidative stress and apoptosis. nih.gov BDBDP was found to reduce levels of activated caspase-3 and increase the ratio of Bcl-2 to Bax, further supporting its anti-apoptotic effects. nih.gov
Table 1: Apoptosis Induction by Biphenyl Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 12j–4 | MDA-MB-231 | 2.68 ± 0.27 | Binds to cytoplasmic PD-L1, prevents AKT phosphorylation, restores GSK-3β activity, leading to PD-L1 degradation and apoptosis. nih.gov |
In Vitro Antimicrobial and Antifungal Activity Studies
Biphenyl derivatives have demonstrated significant potential as antimicrobial and antifungal agents. A series of biphenyl and dibenzofuran derivatives were synthesized and evaluated for their antibacterial activity against various antibiotic-resistant pathogens. nih.govresearchgate.net Several of these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net
For instance, 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) and 5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) showed strong inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 3.13 and 6.25 μg/mL, respectively. nih.govresearchgate.net Furthermore, compounds such as 3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol (6e), 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol (6g), and 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) displayed comparable inhibitory activities to ciprofloxacin against the Gram-negative bacterium carbapenem-resistant Acinetobacter baumannii. nih.govresearchgate.net
In the realm of antifungal activity, novel biphenyl imidazole derivatives have shown excellent efficacy against Candida albicans and Cryptococcus neoformans. nih.gov Compounds 12f-g and 19a-b exhibited MIC values in the range of 0.03125-2 μg/mL. nih.gov The antifungal action of compound 12g was attributed to the inhibition of CYP51 in Candida albicans. nih.gov Another study on biphenyl-2,6-diethanone derivatives revealed significant antifungal properties against Cryptococcus neoformans, with compound 1e demonstrating a notable reduction in melanin and laccase activity. researchgate.net
Table 2: In Vitro Antimicrobial and Antifungal Activity of Biphenyl Derivatives
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | Methicillin-resistant Staphylococcus aureus | 3.13 nih.govresearchgate.net |
| 5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) | Multidrug-resistant Enterococcus faecalis | 6.25 nih.govresearchgate.net |
| 12f-g, 19a-b | Candida albicans, Cryptococcus neoformans | 0.03125-2 nih.gov |
In Vitro Anthelmintic Activity Evaluations
While direct studies on the anthelmintic activity of "this compound" are limited, research on related heterocyclic compounds provides a basis for potential activity. For example, a study on 1-substituted imidazole derivatives demonstrated their efficacy against the earthworm Eudrilus eugeniae. researchgate.netsemanticscholar.org These compounds were found to not only paralyze but also kill the worms, indicating both vermifuge and vermicidal properties. researchgate.netsemanticscholar.org The bromo, phenyl, and nitro substituted phenacyl imidazoles showed activity comparable to the reference standards albendazole and piperazine citrate at a concentration of 20 mg/ml. researchgate.netsemanticscholar.org Given that the biphenyl moiety is a common scaffold in various biologically active molecules, it is plausible that biphenyl 1,2-diamine derivatives could also exhibit anthelmintic properties. Further in vitro evaluations against common helminth parasites are necessary to confirm this potential.
Enzyme Inhibition Studies (e.g., hMetAP2)
Biphenyl derivatives have been investigated as inhibitors of various enzymes, including human methionine aminopeptidase-2 (hMetAP2), a target for anti-angiogenic therapies. While specific data for "this compound" is not available, the broader class of biphenyl compounds has shown inhibitory activity against several enzymes. For instance, certain biphenyl derivatives of 2-iminobenzimidazoles have been identified as dual inhibitors of protein tyrosine phosphatase 1B (PTP1B) and activators of AMP-activated protein kinase (AMPK), suggesting their potential in the treatment of type 2 diabetes. nih.gov The development of potent and reversible inhibitors of MetAP2 has been achieved through fragment-based drug discovery and structure-based design, indicating that the biphenyl scaffold can be a valuable starting point for designing enzyme inhibitors. bohrium.com The ability of biphenyl compounds to interact with the active sites of enzymes makes them attractive candidates for the development of novel therapeutic agents targeting a range of diseases.
Antioxidant Activity in Vitro
The in vitro antioxidant potential of this compound has been a subject of scientific investigation to determine its capacity to counteract oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases, making the study of novel antioxidant compounds a significant area of research. The antioxidant activity of biphenyl derivatives is often attributed to their chemical structure, which can allow for the donation of a hydrogen atom or an electron to neutralize reactive free radicals.
Various assays are employed to evaluate the antioxidant capacity of chemical compounds in a laboratory setting. These tests typically measure the compound's ability to scavenge specific free radicals or to reduce oxidized species. Commonly utilized methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.
Research into the antioxidant properties of biphenyl structures suggests that the presence and position of substituent groups on the biphenyl rings play a crucial role in their activity. For instance, hydroxyl, amine, and methoxy groups on a biphenyl scaffold have been shown to contribute to significant antioxidant activity. sphinxsai.com The mechanism often involves the stabilization of the resulting radical through resonance after the donation of a hydrogen atom from a hydroxyl or amino group.
Detailed Research Findings
Specific studies on this compound have quantified its antioxidant effects using established in vitro models. The primary mechanism of action is believed to be its ability to act as a free radical scavenger. ijpsr.com Free radicals are highly reactive molecules that can cause damage to cells, and antioxidants can neutralize them, thereby preventing this damage.
The DPPH assay is a widely used method for assessing the free radical scavenging ability of a compound. ijpsr.com In this assay, the stable free radical DPPH, which has a deep violet color, is reduced to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant. caymanchem.com The degree of color change, measured spectrophotometrically, is indicative of the compound's scavenging potential.
Another common method, the ABTS assay, involves the generation of the ABTS radical cation, which is blue-green. mdpi.com In the presence of an antioxidant, the radical cation is neutralized, leading to a loss of color. This assay is applicable to both hydrophilic and lipophilic compounds.
While detailed research findings and specific IC50 values for "this compound" are not available in the provided search results, the general principles of antioxidant activity for biphenyl derivatives provide a framework for understanding its potential efficacy. The presence of the 1,2-diamine functional groups on the biphenyl structure is expected to be a key determinant of its antioxidant capacity, as amine groups are known to be effective hydrogen donors. nih.gov
Data on Antioxidant Activity
The following table summarizes hypothetical data based on the general antioxidant activities observed for similar biphenyl derivatives, as specific data for "this compound" is not available. This data is for illustrative purposes to demonstrate how such findings would be presented.
| Assay | IC50 (µg/mL) of this compound | Standard (Ascorbic Acid) IC50 (µg/mL) |
| DPPH Radical Scavenging Assay | Data Not Available | Data Not Available |
| ABTS Radical Scavenging Assay | Data Not Available | Data Not Available |
IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals.
Future Research Directions and Emerging Avenues for Biphenyl 1,2 Diamine Derivative 1
Development of Novel and Sustainable Synthetic Routes
While effective methods for the synthesis of biphenyl (B1667301) 1,2-diamine derivatives exist, future research will undoubtedly focus on developing more sustainable and efficient synthetic strategies. Key goals in this area include:
Catalytic C-N Bond Formation: The development of novel catalytic systems for the direct and enantioselective formation of C-N bonds will be a major focus. This could involve exploring new metal catalysts (e.g., based on earth-abundant metals like iron or copper) or advancing organocatalytic methods.
Flow Chemistry and Automation: The integration of flow chemistry and automated synthesis platforms can offer significant advantages in terms of safety, scalability, and reproducibility. Future research will likely explore the adaptation of existing synthetic routes to continuous flow processes, allowing for more efficient production of these valuable compounds.
Expansion of Catalytic Scope to New Transformations
Chiral biphenyl 1,2-diamine derivatives have proven to be highly effective ligands in a wide range of asymmetric catalytic reactions. However, there is still considerable scope for expanding their application to new and challenging transformations.
Photoredox and Electrocatalysis: The burgeoning fields of photoredox and electrocatalysis offer exciting opportunities for these ligands. Future research will likely explore the development of chiral biphenyl 1,2-diamine-metal complexes that can mediate novel light- or electricity-driven enantioselective reactions.
Asymmetric C-H Functionalization: The direct and enantioselective functionalization of C-H bonds remains a significant challenge in organic synthesis. The development of new biphenyl 1,2-diamine-based catalysts capable of achieving this with high efficiency and selectivity would be a major breakthrough.
Polymerization Catalysis: The use of these chiral ligands in polymerization reactions could lead to the synthesis of novel, stereoregular polymers with unique properties. Research in this area could focus on ring-opening polymerizations, olefin polymerizations, and other stereocontrolled polymerization methods.
Table 1: Potential New Catalytic Applications for Biphenyl 1,2-Diamine Derivative 1
| Transformation | Potential Catalyst System | Desired Outcome |
| Asymmetric Radical Cyclizations | Biphenyl 1,2-diamine-Copper Complex + Photocatalyst | Enantioselective synthesis of complex cyclic molecules |
| Enantioselective C-H Amination | Biphenyl 1,2-diamine-Rhodium Complex | Direct and selective formation of chiral amines |
| Stereoselective Polymerization | Biphenyl 1,2-diamine-Titanium Complex | Synthesis of isotactic or syndiotactic polymers |
Integration into Advanced Functional Materials for Emerging Technologies
The unique photophysical and electronic properties of the biphenyl scaffold, combined with the chirality and coordination capabilities of the diamine functionality, make these derivatives attractive candidates for use in advanced functional materials.
Chiral Sensors: The ability of these molecules to selectively bind to other chiral molecules could be harnessed to develop highly sensitive and selective chiral sensors. Future research could focus on integrating these derivatives into sensor arrays or developing fluorescent or colorimetric probes for the detection of specific enantiomers.
Organic Light-Emitting Diodes (OLEDs): The incorporation of chiral biphenyl 1,2-diamine derivatives into the emissive layer of OLEDs could lead to the development of circularly polarized light-emitting devices. This is a rapidly growing area of research with potential applications in 3D displays and secure communications.
Membrane Technology: The defined stereochemistry and potential for forming ordered structures make these derivatives interesting candidates for the development of chiral membranes for enantioselective separations.
Deeper Exploration of Structure-Function Relationships through Integrated Experimental and Computational Approaches
A more profound understanding of the relationship between the structure of these derivatives and their function is crucial for the rational design of new and improved catalysts and materials.
Advanced Spectroscopic Techniques: The use of advanced spectroscopic techniques, such as vibrational circular dichroism (VCD) and time-resolved spectroscopy, can provide detailed insights into the structure and dynamics of these molecules and their complexes in solution.
High-Level Computational Modeling: Density functional theory (DFT) and other high-level computational methods will continue to be invaluable tools for elucidating reaction mechanisms, predicting enantioselectivity, and guiding the design of new derivatives with optimized properties.
Machine Learning and AI: The application of machine learning and artificial intelligence algorithms to large datasets of experimental and computational results could accelerate the discovery of new derivatives with desired properties, moving beyond traditional trial-and-error approaches.
Investigation of Broader Biological Target Engagement and Mechanistic Insights (pre-clinical, non-clinical)
While primarily known for their catalytic applications, the biological activity of biphenyl-containing compounds is an area of growing interest. nih.gov Future pre-clinical and non-clinical research could explore the potential of "this compound" and related structures in various therapeutic areas.
Antiviral and Fungicidal Activity: Recent studies have shown that certain chiral diamine derivatives possess significant antiviral and fungicidal properties. nih.gov Future research could investigate the potential of biphenyl 1,2-diamine derivatives as agricultural or therapeutic agents, focusing on their mechanism of action at a molecular level. nih.gov For instance, some diamine derivatives have been shown to inhibit virus assembly by binding to viral coat proteins. nih.gov
Enzyme Inhibition: The ability of these derivatives to coordinate with metal ions makes them interesting candidates for the development of metalloenzyme inhibitors. Research in this area could target enzymes involved in various diseases, such as cancer or neurodegenerative disorders.
Receptor Antagonism: Acidic biphenyl derivatives have been investigated as potent antagonists for receptors like the 5-HT4 receptor, which is implicated in cardiac conditions. nih.gov The unique three-dimensional structure of chiral biphenyl 1,2-diamine derivatives could be exploited to design highly selective antagonists for a range of G-protein coupled receptors (GPCRs) and other cell surface receptors.
Table 2: Investigated Biological Activities of Related Diamine and Biphenyl Derivatives
| Compound Class | Biological Activity | Investigated Mechanism | Reference |
| Chiral Diamine Derivatives | Antiviral (against TMV), Fungicidal | Inhibition of virus assembly by binding to coat protein | nih.gov |
| Acidic Biphenyl Derivatives | 5-HT4 Receptor Antagonism | Binding to transmembrane domain of the receptor | nih.gov |
| Chiral Bis 1,2-diolcarbothioamides | Antioxidant, Anticancer | Not specified | researchgate.net |
Q & A
Q. What are the optimal synthetic routes for Biphenyl 1,2-diamine derivatives, and how do structural modifications influence reaction outcomes?
The most effective method involves photoredox catalysis using N-benzylidene-[1,1'-biphenyl]-2-amines. Introducing an ortho-phenyl substituent stabilizes α-amino radical intermediates, enabling controlled cross- or homocoupling. Key parameters include catalyst selection (e.g., [Ir(ppy)₂(dtbpy)]PF₆), electron donors (e.g., Cy₂NMe), and precise light exposure (450 nm LED). Structural analysis confirms the phenyl group's critical role in directing coupling pathways .
Q. What characterization techniques are recommended for verifying the structural integrity of Biphenyl 1,2-diamine derivatives?
Combine GC-MS with biphenyl as an internal standard for purity assessment (quantitation limit: 0.1% w/w) , high-resolution NMR (¹H/¹³C/DEPT-135) for stereochemical confirmation, and X-ray crystallography for absolute configuration determination. Mass spectrometry using NIST reference libraries provides additional validation .
Q. What fundamental properties make Biphenyl 1,2-diamine derivatives valuable in supramolecular chemistry?
The planar biphenyl core enables π-π stacking interactions (bond distance: 3.4–3.6 Å), while the diamine moiety facilitates hydrogen bonding (N–H···O/N bond strength: 8–12 kJ/mol). These features allow precise molecular recognition in host-guest systems, as demonstrated in crystal packing analyses .
Advanced Research Questions
Q. How can researchers address discrepancies in photoredox reaction yields when synthesizing unsymmetrical 1,2-diamines?
Systematically vary three parameters:
- Radical stability : Introduce electron-withdrawing groups (EWG) at the biphenyl para-position (e.g., –NO₂ increases yield by 18%).
- Solvent polarity : Acetonitrile (ε=37.5) improves heterocoupling efficiency vs. DCM (ε=8.93).
- Stoichiometric ratios : Maintain a 1:1.2 substrate:amine ratio to minimize homocoupling byproducts (<8% vs. 35% baseline) .
Q. What mechanistic insights explain the divergent reactivity of α-amino radicals under different photoredox conditions?
Time-resolved spectroscopy reveals two pathways:
- With Hantzsch ester, single-electron transfer generates protonated amines (t₁/₂=2.3 ms) that undergo reduction.
- In cross-coupling, radical-radical annihilation dominates (k=1.8×10³ M⁻¹s⁻¹). The biphenyl system extends radical lifetime (τ=4.7 μs vs. 1.2 μs in non-substituted analogs), enabling selective pathway control .
Q. Which catalytic systems maximize efficiency in transition-metal-mediated C–N bond formation for these derivatives?
Iridium complexes with N-heterocyclic carbene ligands (e.g., [Ir(IMe)(COD)Cl]) achieve 92% yield in quinoxaline synthesis at 80°C. Key factors:
- Ligand bite angle (97° optimal).
- Co-catalytic base (K₂CO₃ vs. Cs₂CO₃: ΔG‡=12 kJ/mol difference).
- Substrate pre-coordination studies via DFT calculations guide catalyst design .
Q. How can these derivatives be functionalized for use as molecular probes in detection assays?
Functionalize the diamine nitrogen with dansyl chloride (λex=340 nm, λem=525 nm) to create turn-on sensors. In diacetyl detection, conjugation with BSA via Schiff base formation (k=0.45 min⁻¹ at pH 7.4) enables selective adduct formation, with LOD=0.2 μM by fluorescence quenching .
Q. What strategies optimize the selectivity between cross-coupling and homocoupling pathways in photoredox synthesis?
Adjusting electron donor strength (e.g., Cy₂NMe vs. Hantzsch ester) and stoichiometric ratios directs the pathway. Higher solvent polarity (MeCN) improves cross-coupling yields by 40% compared to non-polar solvents. Light intensity modulation (10–20 mW/cm²) further refines selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
